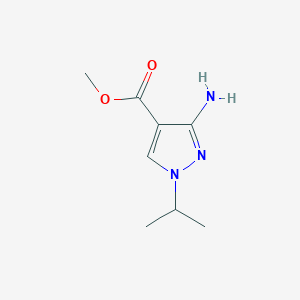
5-Carbamoyl-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Carbamoyl-2-fluorobenzoic acid is a chemical compound with the molecular formula C8H6FNO3 . It is a white to yellow solid .
Molecular Structure Analysis
The InChI code for 5-Carbamoyl-2-fluorobenzoic acid is1S/C8H6FNO3/c9-4-1-2-5 (7 (10)11)6 (3-4)8 (12)13/h1-3H, (H2,10,11) (H,12,13) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
5-Carbamoyl-2-fluorobenzoic acid is a white to yellow solid . The exact physical and chemical properties such as melting point, boiling point, etc., are not provided in the search results.Applications De Recherche Scientifique
Chemical Synthesis
“5-Carbamoyl-2-fluorobenzoic acid” is used in chemical synthesis . It has a molecular weight of 183.14 and a linear formula of C8H6FNO3 . It’s a white to yellow solid and is used in the synthesis of various chemical compounds .
Construction of Lanthanide Complexes
This compound has been used in the construction of dinuclear lanthanide complexes . Specifically, it was used to construct two novel isostructural lanthanide complexes [Ln (2-FBA) 3 (5,5′-DM-2,2′-bipy)] 2 (Ln = Eu (1), Tb (2); 2-FBA = 2-fluorobenzoate; 5,5′-DM-2,2′-bipy = 5,5′-dimethy-2,2′-bipyridine) by conventional solution method .
Study of Crystal Structures
The compound has been used in the study of crystal structures . The crystal structures of the two complexes were determined by single-crystal X-ray diffraction . The two complexes gave the triclinic crystal structure, belonging to the P ī space group .
Thermodynamic Properties
The thermodynamic properties of the complexes constructed with “5-Carbamoyl-2-fluorobenzoic acid” have been studied . The molar heat capacities of the two complexes in the temperature range of 278.15-423.15 K were determined by a DSC instrument, and their thermodynamic functions ( HT - H298.15 K) and ( ST - S298.15 K) were calculated .
Fluorescent Properties
The fluorescent properties of the complexes constructed with “5-Carbamoyl-2-fluorobenzoic acid” have been evaluated . The fluorescence spectra and fluorescence lifetime of the complexes 1 and 2 were also evaluated .
Luminescent Materials
Lanthanide complexes constructed with “5-Carbamoyl-2-fluorobenzoic acid” have potential applications in luminescent materials .
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 5-Carbamoyl-2-fluorobenzoic acid is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it can be inferred that the compound may affect pathways involving carbon–carbon bond formation. The downstream effects of these pathways would depend on the specific reactions and the compounds involved.
Result of Action
Based on its potential role in sm cross-coupling reactions , it can be inferred that the compound may facilitate the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds.
Action Environment
The action environment of 5-Carbamoyl-2-fluorobenzoic acid can influence its action, efficacy, and stability. For instance, the success of SM cross-coupling reactions, in which the compound may play a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action.
Propriétés
IUPAC Name |
5-carbamoyl-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H2,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWMANMBIUJRNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carbamoyl-2-fluorobenzoic acid | |
CAS RN |
1427082-77-6 |
Source


|
| Record name | 5-carbamoyl-2-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B3008237.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)


![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)
![Ethyl 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetate](/img/structure/B3008249.png)
![N-[3-(4-bromophenyl)-4-cyano-1,2-oxazol-5-yl]-4-chlorobenzamide](/img/structure/B3008251.png)
![(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)(o-tolyl)methanone](/img/structure/B3008252.png)